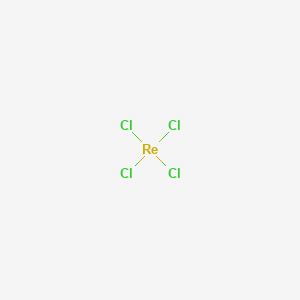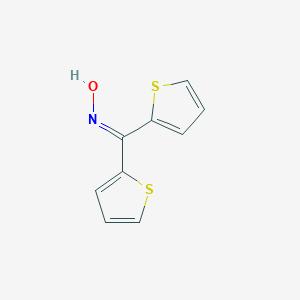
Zinc 2,4-pentanedionate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C10H14O4Zn⋅H2O
. It is a white to pale cream crystalline solid that is soluble in organic solvents like ethanol and slightly soluble in water . This compound is widely used in various fields due to its stability and reactivity.Applications De Recherche Scientifique
Zinc 2,4-pentanedionate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of zinc oxide nanoparticles and other zinc-containing compounds.
Biology: Employed in studies involving zinc’s role in biological systems, including enzyme function and protein structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, catalysts, and as a stabilizer in polymers.
Mécanisme D'action
Target of Action
Zinc 2,4-pentanedionate monohydrate, also known as zinc acetylacetonate hydrate, primarily targets the processes of polymerization of olefins and transesterification . It is also used as a stabilizer for PVC .
Mode of Action
As a catalyst, zinc acetylacetonate hydrate facilitates the polymerization of olefins and transesterification reactions . In these reactions, the compound acts as a Lewis acid, accepting electron pairs and accelerating the reaction process.
Biochemical Pathways
In general, it is known to play a role in the polymerization of olefins and transesterification .
Pharmacokinetics
It is known that the compound is soluble in alcohol and slightly soluble in water , which may influence its bioavailability and distribution.
Result of Action
The primary result of the action of zinc acetylacetonate hydrate is the facilitation of chemical reactions, specifically the polymerization of olefins and transesterification . It is also used as a stabilizer for PVC, and in the production of solvents, lubricant additives, paint driers, and pesticides .
Action Environment
The action, efficacy, and stability of zinc acetylacetonate hydrate can be influenced by various environmental factors. For instance, its solubility in alcohol and slight solubility in water can affect its distribution and efficacy in different environments . Furthermore, its stability may be affected by factors such as temperature, as it decomposes at temperatures between 136°C and 138°C .
Analyse Biochimique
Biochemical Properties
It is known that zinc is an essential trace element used by the body in the synthesis of several hundred enzymes . It plays an important role in an effective immune system and contributes to a number of normal bodily functions, including musculoskeletal growth, vision, and normal wound healing .
Cellular Effects
The cellular effects of Zinc 2,4-pentanedionate monohydrate are not well documented. Zinc is known to play a crucial role in cellular function. It is involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Zinc is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that zinc plays a crucial role in various biological processes and its effects can change over time .
Dosage Effects in Animal Models
Zinc is known to be essential for the health and well-being of animals .
Metabolic Pathways
Zinc is known to be involved in numerous metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Zinc is known to be transported and distributed within cells and tissues through various transporters and binding proteins .
Subcellular Localization
Zinc is known to be localized in various subcellular compartments and organelles, where it plays crucial roles in cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc 2,4-pentanedionate monohydrate can be synthesized through the reaction of zinc oxide or zinc acetate with acetylacetone in the presence of water. The general reaction is as follows:
ZnO+2CH3COCH2COCH3+H2O→Zn(C5H7O2)2⋅H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of zinc salts to a solution of acetylacetone under specific pH and temperature conditions to ensure high yield and purity. The reaction mixture is then filtered, and the product is recrystallized from an appropriate solvent .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents, although this is less common.
Substitution: This compound can participate in ligand substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Various ligands like phosphines or amines under mild conditions.
Major Products Formed:
Oxidation: Zinc oxide and other zinc salts.
Reduction: Zinc metal and acetylacetone.
Substitution: New zinc complexes with different ligands.
Comparaison Avec Des Composés Similaires
Zinc acetate: Another zinc coordination compound, but with acetate ligands instead of acetylacetonate.
Zinc chloride: A simple zinc salt with chloride ions.
Zinc nitrate: A zinc salt with nitrate ions.
Comparison: Zinc 2,4-pentanedionate monohydrate is unique due to its acetylacetonate ligands, which provide greater stability and solubility in organic solvents compared to zinc acetate, zinc chloride, and zinc nitrate. This makes it particularly useful in organic synthesis and industrial applications where such properties are advantageous[5][5].
Propriétés
Numéro CAS |
14363-15-6 |
|---|---|
Formule moléculaire |
C10H14O4Zn |
Poids moléculaire |
263.6 g/mol |
Nom IUPAC |
zinc;pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Zn/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
Clé InChI |
NHXVNEDMKGDNPR-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C.O.[Zn+2] |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Zn+2] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)






![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
